Product packaging for DL-Alanyl-DL-methionine(Cat. No.:CAS No. 1999-43-5)

DL-Alanyl-DL-methionine

Cat. No.: B167958
CAS No.: 1999-43-5
M. Wt: 220.29 g/mol
InChI Key: FSHURBQASBLAPO-UHFFFAOYSA-N
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Description

Overview of Dipeptide Research in Chemical Biology and Biochemistry

Dipeptides, the simplest members of the peptide family, consist of two amino acids joined by a single peptide bond. numberanalytics.com Their study is a cornerstone of chemical biology and biochemistry, providing fundamental insights into the structure and function of more complex proteins. numberanalytics.comosu.edu Research in this area explores how the sequence and stereochemistry of the constituent amino acids dictate the physicochemical properties of the dipeptide, such as solubility, stability, and three-dimensional conformation. wikipedia.orgnih.govfrontiersin.org

The synthesis of dipeptides is a well-established field, with primary methods including solution-phase synthesis, solid-phase peptide synthesis (SPPS), and enzymatic synthesis. numberanalytics.comresearchgate.net These techniques allow for the precise construction of dipeptides with specific sequences and configurations, which is crucial for their application as research tools. google.commasterorganicchemistry.com In chemical biology, dipeptides serve as probes for studying enzyme mechanisms, as building blocks for larger, biologically active peptides, and as model systems for understanding protein folding and protein-protein interactions. numberanalytics.comnih.govncl.ac.ukbu.edu Their relative simplicity makes them ideal for investigating fundamental intermolecular forces and the influence of side-chain modifications on molecular properties. frontiersin.orgrsc.org

Rationale for Investigating DL-Alanyl-DL-methionine

The investigation of this compound, a dipeptide composed of alanine (B10760859) and methionine, is driven by several key scientific interests. cymitquimica.com As a racemic "DL" mixture, it contains both D- and L-stereoisomers of its constituent amino acids, making it a subject for studies on the impact of stereochemistry on crystal packing and biological activity. cymitquimica.commdpi.com The presence of the sulfur-containing amino acid methionine suggests potential for studies related to oxidation and metabolism. cymitquimica.com

Specific research rationales include:

Physicochemical and Thermodynamic Studies: The compound has been utilized in studies to determine its fundamental thermodynamic properties. For instance, research has been conducted to measure the second dissociation constant (pK₂) of its terminal amino group at various temperatures, which is essential for understanding its behavior in solution and its potential use as a biological buffer in the pH range of 7-9. researchgate.net

Structural Analysis: The simple yet distinct nature of its constituent amino acids (the small, nonpolar alanine and the larger, sulfur-containing methionine) makes it a valuable model for X-ray crystallography studies to determine how these residues influence peptide backbone conformation and crystal lattice structure. iucr.org The solid-state phase transitions of related compounds like DL-methionine have been studied extensively, suggesting this compound could also serve as a model for understanding molecular conformational changes in solid-state organic materials. acs.org

Nutritional and Metabolic Research: Dipeptides are known to be absorbed differently than free amino acids. wikipedia.org this compound and the related DL-methionyl-DL-methionine have been investigated as sources of the essential amino acid methionine, particularly in specialized nutritional contexts like aquaculture, where the stability and uptake of nutrients are critical. google.comnih.goveuropa.eu

Historical Context of this compound Studies

The scientific record for this compound dates back to the mid-20th century, a period of foundational research in peptide chemistry and structure. One of the earliest documented investigations was published in 1954 by T. C. Tranter of the Wool Industries Research Association. iucr.org As part of a broader research program to determine the crystal structures of synthetic peptides, Tranter reported the synthesis of this compound and provided its preliminary X-ray crystallographic data. iucr.org

In this seminal work, the compound was crystallized from an aqueous solution, yielding acicular (needle-like) crystals. iucr.org The study successfully determined the unit-cell dimensions and identified the probable space group as P2₁/c, laying the groundwork for a detailed crystal structure analysis. iucr.org This early structural investigation highlights the compound's long-standing role as a fundamental model system in the field of peptide crystallography. More recent studies have continued to build on this foundation by exploring its solution-based thermodynamic properties. researchgate.net

Properties of this compound

PropertyValueSource
CAS Number 1999-43-5 cymitquimica.comnih.govcymitquimica.comtcichemicals.comavantorsciences.com
Molecular Formula C₈H₁₆N₂O₃S nih.govcymitquimica.com
Molecular Weight 220.29 g/mol nih.govcymitquimica.com
Appearance White to Almost white powder to crystal cymitquimica.comtcichemicals.com
Purity >98.0% cymitquimica.comtcichemicals.comavantorsciences.com
IUPAC Name 2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid nih.gov

An in-depth examination of the chemical compound this compound, this article focuses exclusively on the methodologies for its synthesis and derivatization. The content is structured to provide a detailed scientific overview of both chemical and biocatalytic approaches to producing this specific dipeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3S B167958 DL-Alanyl-DL-methionine CAS No. 1999-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHURBQASBLAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313461
Record name DL-Alanyl-DL-methionine
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Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1999-43-5
Record name DL-Alanyl-DL-methionine
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Record name N-DL-Alanyl-DL-methionine
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Record name DL-Alanyl-DL-methionine
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Record name DL-Alanyl-DL-methionine
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Record name N-DL-alanyl-DL-methionine
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Synthesis and Derivatization Methodologies for Dl Alanyl Dl Methionine

The synthesis of dipeptides such as DL-Alanyl-DL-methionine involves the formation of a peptide bond between two amino acids, in this case, alanine (B10760859) and methionine. This process can be achieved through various chemical and enzymatic strategies, each with distinct characteristics regarding efficiency, stereochemical control, and impurity profiles.

Iii. Structural and Conformational Analysis of Dl Alanyl Dl Methionine

Crystallographic Studies

Crystallographic techniques provide the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the premier method for determining the precise atomic structure of crystalline solids. nih.gov Studies on DL-Alanyl-methionine have provided detailed insight into its molecular conformation and crystal packing. iucr.orgresearchgate.net In the crystal, the dipeptide exists as a zwitterion, with a protonated N-terminal amino group (NH₃⁺) and a deprotonated C-terminal carboxylate group (COO⁻). iucr.org

The crystal structure is stabilized by an extensive network of hydrogen bonds. iucr.org A dominant feature in dipeptide crystals is the formation of "head-to-tail" chains, where the NH₃⁺ group of one molecule donates hydrogen bonds to the COO⁻ group of a neighboring molecule. iucr.orgresearchgate.net The specific conformation of the alanine (B10760859) and methionine side chains and the torsion angles of the peptide backbone (phi, ψ) are determined with high precision. For a related stereoisomer, D-Alanyl-L-methionine, crystallographic analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The analysis of the electron density distribution from high-resolution X-ray diffraction data offers further insights into the nature of the chemical bonds and intramolecular interactions within the DL-Alanyl-methionine molecule. iucr.org

Table 2: Crystallographic Data for a DL-Alanyl-methionine Stereoisomer (D-Alanyl-L-methionine)

Parameter Value
Crystal System Monoclinic
Space Group P 1 2₁/c 1
a (Å) 13.089
b (Å) 5.3290
c (Å) 15.921
α (°) 90
β (°) 108.57
γ (°) 90

Data from PubChem CID 6994637 for CCDC number 2022020. nih.gov

Table 3: List of Chemical Compounds

Compound Name
DL-Alanyl-DL-methionine
DL-Alanyl-DL-serine
Alanine
Methionine
D-Alanyl-L-methionine

Unit-Cell Dimensions and Space Group Analysis

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. Early investigations in 1954 identified the probable space group as P2₁/c, based on observed systematic absences in the diffraction pattern. iucr.org More recent and detailed crystallographic analysis confirms these findings, providing precise unit-cell parameters. The compound crystallizes in the monoclinic system with the space group P 1 2₁/c 1 (No. 14). nih.gov This space group is centrosymmetric and common for racemic compounds.

The unit cell contains four molecules (Z=4) of this compound. nih.gov The detailed dimensions and angles of the unit cell from a 2020 study are presented below. nih.gov

Crystallographic ParameterValue nih.gov
Space Group P 1 2₁/c 1
System Monoclinic
a13.089 Å
b5.3290 Å
c15.921 Å
α90°
β108.57°
γ90°
Volume 1052.2 ų
Z 4

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is characterized by a network of intermolecular interactions that define the three-dimensional supramolecular assembly. The packing is dominated by hydrogen bonding and supplemented by weaker van der Waals forces.

Special attention has been given to C—H⋯π interactions, which were analyzed using topological criteria. researchgate.net This analysis indicated that these specific contacts are on the borderline between weak hydrogen bonds and conventional van der Waals interactions. researchgate.net The structure of the related compound, DL-methionine, shows a layered arrangement where hydrogen-bonded bilayers are connected through van der Waals interactions between the aliphatic side chains, a motif that provides a comparative model for the packing in this compound. nih.govru.nl The deformation electron density analysis around the sulfur atom reveals two lone pairs, contributing to the molecule's interaction potential. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods offer powerful insights into the molecular properties of this compound, complementing experimental data by providing detailed information on its conformational preferences, dynamic behavior, and electronic characteristics.

Conformational analysis is crucial for understanding the flexibility of the dipeptide and the relative stability of its different spatial arrangements. While specific energy landscape studies for this compound are not extensively detailed in the literature, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard for such investigations. For the related amino acid methionine, conformational analysis using DFT and MP2 calculations has successfully identified several low-energy conformers. researchgate.net These studies also revealed the presence of intramolecular hydrogen bonds in certain conformers, which play a role in their stability. researchgate.net A similar approach for this compound would involve mapping the potential energy surface by systematically rotating its torsion angles (e.g., phi, psi, and chi angles) to identify energy minima (stable conformers) and the energy barriers between them. Such an analysis for DL-methionine has shown that rotation of the C-C-S-C torsion is a key factor in its solid-state phase transitions. acs.org

Molecular dynamics (MD) simulations are a powerful technique used to study the behavior of molecules over time, providing a dynamic picture of their interactions and conformational changes, particularly in solution. While specific MD simulation studies focusing on this compound in solution were not found, extensive MD simulations have been performed on the solid-state phase transitions of the closely related DL-methionine. nih.govru.nlacs.org These studies, utilizing software like LAMMPS and force fields such as Amber, provide a methodological framework for how such simulations could be approached. acs.org

An MD simulation of this compound in an aqueous solution would typically involve placing the dipeptide in a box of water molecules and calculating the forces between all atoms over time. This would allow for the investigation of key properties such as the structure of the hydration shell, the stability of intramolecular hydrogen bonds versus solute-solvent hydrogen bonds, and the time scale of conformational transitions in a biologically relevant environment. Such simulations can also be used to calculate the potential of mean force for various processes, shedding light on solvent effects on molecular stability and interactions. researchgate.net

Quantum chemical calculations have been employed to investigate the electronic structure and charge distribution of this compound. An important study combined high-resolution X-ray diffraction experiments at 100 K with periodic quantum calculations at the B3LYP/6-31G** level of theory. researchgate.netresearchgate.net This dual approach allowed for a detailed analysis of the molecule's experimental and theoretical charge densities.

The analysis of the deformation electron density—the difference between the molecular electron density and the sum of spherical atomic densities—revealed key electronic features. researchgate.net For instance, it clearly showed the resonance within the peptide bond fragment and provided a picture of the electron lone pairs on the oxygen and sulfur atoms. researchgate.netresearchgate.net These calculations are instrumental in quantifying the nature of chemical bonds and intermolecular interactions, moving beyond simple geometric descriptions. By calculating properties like the molecular electrostatic potential and atomic charges, quantum chemistry provides a foundation for understanding how the molecule interacts with its environment. researchgate.net

Iv. Biological and Biochemical Roles of Dl Alanyl Dl Methionine

Enzymatic Hydrolysis and Metabolism

The initial step in the utilization of DL-Alanyl-DL-methionine is its hydrolysis into L-alanine, D-alanine, L-methionine, and D-methionine. This cleavage is catalyzed by a variety of enzymes known as peptidases or proteases. wikipedia.org

The hydrolysis of the peptide bond between the alanine (B10760859) and methionine residues in this compound is carried out by several types of peptidases. These enzymes exhibit varying degrees of specificity.

Dipeptidases: These enzymes specialize in cleaving dipeptides into their constituent amino acids. The utilization of dipeptides involves their transport into the cell followed by intracellular cleavage by cytoplasmic dipeptidases. researchgate.net

Aminopeptidases: This class of exopeptidases cleaves amino acids from the N-terminus of peptides. oup.com Alanine aminopeptidases are known to be inhibited by amino acids with hydrophobic side chains, such as methionine, which suggests an interaction between the enzyme and the methionine residue of the dipeptide. nih.gov Methionine aminopeptidases (MetAPs) are another relevant subclass that specifically removes N-terminal methionine from protein chains, although their affinity for dipeptides can vary. nih.govdrugbank.com

Broad-specificity Proteases: Digestive enzymes like chymotrypsin (B1334515) can also hydrolyze peptide bonds involving methionine. Chymotrypsin typically cleaves after aromatic residues but can also slowly cleave bonds C-terminal to methionine. pearson.com

The stereoisomerism (D- and L-forms) of the amino acid residues in this compound can influence the rate and specificity of enzymatic cleavage, as enzymes often have a strong preference for L-amino acids. researchgate.net

The enzymatic cleavage of this compound follows the principles of enzyme kinetics, often described by the Michaelis-Menten model. azom.com This model relates the reaction rate to the substrate concentration and the enzyme's intrinsic properties.

The mechanism involves the binding of the dipeptide to the active site of the peptidase. Water then acts as a nucleophile to hydrolyze the peptide bond, releasing the free amino acids. msu.edu The efficiency of this process is determined by several factors:

Substrate Affinity (Kₘ): This is the concentration of the substrate at which the reaction rate is half of the maximum. It reflects how well the dipeptide fits into the enzyme's active site. azom.com

Maximum Velocity (Vₘₐₓ): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. azom.com

Inhibition: The presence of other molecules can inhibit the cleavage. For instance, kinetic studies of human liver alanine aminopeptidase (B13392206) show that its inhibition by free amino acids can be competitive, noncompetitive, or mixed, depending on the substrate being hydrolyzed. nih.gov This indicates that the products of hydrolysis (alanine and methionine) or other similar molecules can regulate the enzyme's activity by binding to its active site or other regulatory sites.

The kinetics of cleavage are influenced by the chemical properties and stereochemistry of the dipeptide. researchgate.net

Following hydrolysis, the released alanine and methionine enter their respective metabolic pathways.

Metabolic Fate of Alanine: Alanine is a non-essential amino acid with central roles in energy and nitrogen metabolism. creative-proteomics.com

Conversion to Pyruvate (B1213749): Alanine is readily converted to pyruvate through a transamination reaction catalyzed by alanine transaminase (ALT). creative-proteomics.comnih.gov

Energy Production: The resulting pyruvate can enter the tricarboxylic acid (TCA) cycle (after conversion to acetyl-CoA) to be fully oxidized for ATP production. nih.gov

Gluconeogenesis: In the liver, pyruvate derived from alanine is a major substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. This is particularly important during periods of fasting. creative-proteomics.comnih.gov

Glucose-Alanine Cycle: Alanine serves as a non-toxic carrier of ammonia (B1221849) from peripheral tissues, such as muscle, to the liver. In the liver, the amino group is transferred to the urea (B33335) cycle for excretion, and the remaining carbon skeleton (pyruvate) is used for glucose synthesis. creative-proteomics.comlibretexts.org

Metabolic Fate of Methionine: Methionine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. creative-proteomics.com It is a precursor for several critical metabolic pathways. wikipedia.org

Protein Synthesis: As a fundamental building block of proteins, methionine is incorporated into new polypeptide chains. frontiersin.org

Methionine Cycle (Transmethylation): Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. wikipedia.orgcreative-proteomics.commdpi.com This cycle is crucial for epigenetic regulation and the synthesis of many important molecules. frontiersin.org

Transsulfuration Pathway: Methionine can be irreversibly converted to another sulfur-containing amino acid, cysteine. This pathway also produces important molecules like glutathione (B108866), a major cellular antioxidant. wikipedia.orgnih.gov

The metabolic pathways for the cleavage products are summarized in the table below.

Cleavage ProductKey Metabolic PathwaysPrimary Functions/End ProductsReference
AlanineTransamination to PyruvateEntry into TCA Cycle (Energy), Substrate for Gluconeogenesis (Glucose) creative-proteomics.comnih.gov
Glucose-Alanine CycleNitrogen transport from muscle to liver for urea synthesis creative-proteomics.comlibretexts.org
MethionineProtein SynthesisBuilding block for proteins frontiersin.org
Methionine Cycle (Transmethylation)Production of S-adenosylmethionine (SAM) for methylation reactions wikipedia.orgcreative-proteomics.com
Transsulfuration PathwaySynthesis of cysteine and glutathione wikipedia.orgnih.gov

The introduction of methionine from the hydrolysis of this compound directly influences the methionine cycle. An increased supply of methionine elevates the production of S-adenosylmethionine (SAM). creative-proteomics.com This, in turn, can accelerate methylation reactions throughout the cell. creative-proteomics.com

The body tightly regulates methionine metabolism. When methionine intake is high, the flux through the transmethylation pathway may decrease, while the flux through the transsulfuration pathway increases to convert excess methionine to cysteine and subsequently glutathione. researchgate.net However, excessive methionine can overwhelm these regulatory mechanisms, leading to an accumulation of the intermediate homocysteine, a condition known as hyperhomocysteinemia, which is associated with various pathological states. creative-proteomics.combiocrates.com The balance between these pathways is crucial for maintaining cellular homeostasis and is dependent on cofactors such as vitamins B6 and B12. creative-proteomics.com

Metabolic Fate of Cleavage Products (Alanine and Methionine)

Cellular Uptake and Transport Mechanisms

For this compound to be hydrolyzed by intracellular peptidases, it must first be transported across the cell membrane. While some hydrolysis may occur extracellularly, the primary mechanism for utilizing di- and tripeptides involves their uptake into cells. researchgate.netnih.gov

The main transporters responsible for the cellular uptake of di- and tripeptides are the proton-coupled oligopeptide transporters (POTs), specifically PepT1 (SLC15A1) and PepT2 (SLC15A2). nih.govembopress.org

These transporters are characterized by their broad substrate promiscuity, enabling them to recognize and transport almost all possible di- and tripeptides, regardless of the charge or hydrophobicity of their side chains. nih.govmdpi.com It is therefore highly probable that this compound is a substrate for these transport systems.

The key characteristics of PepT1 and PepT2 are outlined in the interactive table below.

FeaturePepT1 (SLC15A1)PepT2 (SLC15A2)Reference
AffinityLow-affinityHigh-affinity embopress.orgmdpi.com
CapacityHigh-capacityLow-capacity embopress.orgmdpi.com
Primary LocationApical membrane of intestinal epithelial cellsKidney (proximal tubule), brain, lungs, choroid plexus nih.govmdpi.comphysiology.org
Primary RoleAbsorption of dietary peptidesReabsorption of peptides in the kidney; transport in other tissues nih.govacs.org
Driving ForceInward-directed electrochemical proton gradient nih.govembopress.org

The sequential action of these transporters is observed in the kidney, where filtered peptides are first handled by the low-affinity, high-capacity PepT1 in the S1 segment of the proximal tubule, followed by the high-affinity, low-capacity PepT2 in the S2 and S3 segments, ensuring efficient reabsorption. physiology.org While PepT1 and PepT2 are the primary routes, some minor uptake of dipeptides might also occur through simple diffusion or other less-characterized carrier systems, particularly at high concentrations. nih.gov

Stereoselectivity in Dipeptide Transport

The transport of dipeptides across cellular membranes is a stereoselective process, with a preference generally shown for peptides composed of L-amino acids. Dipeptides in the L-L configuration exhibit the highest uptake rates, followed by mixed isomers (L-D and D-L), and then D-D isomers. umich.edu This preference is attributed to the specificity of peptide transporters, such as PepT1, which play a crucial role in the absorption of di- and tripeptides from the diet. researchgate.net While dipeptides containing a D-amino acid are recognized by these transporters, their affinity and transport efficiency are typically lower than their L-L counterparts. umich.edu

Influence of this compound on Amino Acid Transport Systems

The presence of this compound can influence the transport of other amino acids. Once hydrolyzed into its constituent amino acids, DL-alanine and DL-methionine, these amino acids will interact with various amino acid transport systems. Methionine is transported by both sodium-dependent and sodium-independent carriers, including systems responsible for bipolar amino acids. cas.cz The D-isomer of methionine (D-Met) and the L-isomer (L-Met) often compete for the same transporters, but these transporters typically have a lower affinity for D-Met. nih.gov

Role as a Precursor or Metabolite

Contribution to Methionine Pool and Protein Synthesis

This compound serves as a source of its constituent amino acids, alanine and methionine, following hydrolysis. cymitquimica.com Methionine is an essential amino acid, meaning it cannot be synthesized by animals and must be obtained from the diet. veterinaryworld.orgwikipedia.org It is a critical component for protein synthesis, serving as the initiating amino acid in the translation of messenger RNA. veterinaryworld.org The L-methionine component of the dipeptide is directly incorporated into proteins. imrpress.comveterinaryworld.org

Involvement in Sulfur Metabolism Pathways

Methionine plays a central role in sulfur metabolism. nih.govmpg.de After being released from the dipeptide, methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids. veterinaryworld.orgwikipedia.org The metabolic pathway continues with the conversion of SAM to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. wikipedia.org

Homocysteine stands at a critical branch point. It can either be remethylated to regenerate methionine or enter the transsulfuration pathway to synthesize cysteine. veterinaryworld.orgwikipedia.org Cysteine is another sulfur-containing amino acid crucial for the synthesis of proteins and the major intracellular antioxidant, glutathione. veterinaryworld.orgnih.gov Thus, by supplying methionine, this compound is intricately linked to the synthesis of these vital sulfur-containing compounds. researchgate.net Some microorganisms possess a unique enzyme, methionine γ-lyase, for the degradation of sulfur-containing amino acids, which is absent in mammals. asm.org

Potential as a Methionine Source in Specific Biological Systems

This compound can act as a source of methionine in various biological systems. In aquaculture, for instance, methionine supplementation is often necessary in fish feeds to support growth and health. nih.gov Dipeptides like DL-methionyl-DL-methionine have been explored as an alternative methionine source, with some studies suggesting better absorption compared to free amino acids. researchgate.netnih.gov This improved absorption can be attributed to the uptake via peptide transporters, which can be more efficient than amino acid transporters, especially when the concentration of free amino acids is high. researchgate.net

In bacteria, the ability to utilize dipeptides as a nutrient source is also well-documented. For example, certain E. coli mutants that have difficulty taking up L-threonine can grow when supplied with the dipeptide L-alanyl-L-threonine, indicating the presence of an efficient dipeptide uptake system. tandfonline.com Similarly, this compound could potentially be used as a methionine source by microorganisms that possess the necessary peptidases to hydrolyze the dipeptide bond. pnas.org

Impact on Oxidative Stress and Antioxidant Systems

Methionine metabolism is closely tied to cellular antioxidant defense systems. mdpi.comresearchgate.net As a precursor to cysteine, methionine contributes to the synthesis of glutathione (GSH), a key antioxidant that protects cells from damage caused by reactive oxygen species. veterinaryworld.orgmdpi.com Supplementation with DL-methionine has been shown to increase glutathione concentrations in the liver and muscle of broilers under heat stress, thereby improving their antioxidant status. nih.gov

The sulfur atom in the methionine side chain can also directly scavenge oxidizing agents, being converted to methionine sulfoxide. researchgate.net This function allows methionine residues in proteins to act as a trap for reactive oxygen species, protecting more critical cellular components from oxidative damage. researchgate.net Therefore, by providing a source of methionine, this compound can indirectly support the antioxidant capacity of the cell. cymitquimica.com Studies in poultry have shown that while both L-methionine and DL-methionine can support antioxidant systems, their effects can differ, with some research suggesting L-methionine is more effective at reducing certain markers of oxidative stress. mdpi.com However, other studies indicate that DL-methionine can effectively enhance liver metabolism and reduce oxidative stress. veterinaryworld.org

Influence on Gene Expression and Myogenesis (e.g., in animal models)

While direct studies on the influence of the dipeptide this compound on gene expression and myogenesis are not extensively documented, research into its constituent amino acid, methionine, provides significant insights into its potential roles. Myogenesis, the formation of muscle tissue, is a complex process regulated by a family of transcription factors, and nutrient availability, including specific amino acids, is critical.

Research on avian myoblasts has shown that methionine is directly involved in the process of differentiation. researchgate.net Studies in fish and mammalian myoblasts indicate that a lack of methionine can lead to lower levels of key myogenic markers like myogenin and MyoD, effectively maintaining satellite cells in a quiescent state. researchgate.net When methionine is reintroduced, the expression of these critical myogenic regulatory factors is restored, and the cells begin to differentiate. researchgate.net Furthermore, experiments using turkey myoblasts in vitro demonstrated that supplementation with both DL-methionine and L-methionine resulted in significantly greater myotube diameter compared to a methionine-deficient control, suggesting their role in terminal differentiation. researchgate.net

The redox state of methionine residues within regulatory proteins is also crucial for myogenesis. plos.org For example, calmodulin, a key muscle regulatory protein, contains redox-sensitive methionine residues. plos.org Mimicking the oxidation of one of these methionines in mouse myoblasts was shown to halt myogenesis, preventing the cells from exiting the cell cycle and expressing late myogenic factors. plos.org This highlights the sensitivity of the muscle development process to the oxidative state of methionine, suggesting that the delivery of methionine via peptides could be a relevant physiological mechanism.

Although these findings focus on the amino acid itself, they underscore the fundamental importance of methionine in muscle development. Dipeptides like this compound serve as a source of this essential amino acid, and their specific uptake and hydrolysis in target tissues could influence local methionine availability and, consequently, the genetic programs governing myogenesis.

Interactions with Biological Systems

The interaction of dipeptides with microbial systems is a critical area of study, particularly concerning bacterial nutrition and virulence. Certain peptides can stimulate or inhibit microbial growth and the production of extracellular enzymes. In studies on Clostridium perfringens, a bacterium known for producing various toxins and enzymes, specific dipeptides have been shown to influence enzyme synthesis. asm.org

In a chemically defined medium, it was observed that while the medium alone did not support lecithinase production by C. perfringens, the addition of certain peptides did. asm.org Research demonstrated that dipeptides such as DL-alanyl-DL-phenylalanine and DL-alanyl-DL-valine stimulated the production of lecithinase. asm.org While this compound was not specifically listed among the tested peptides in this particular study, the findings establish that the composition of dipeptides is a determining factor in their ability to modulate enzyme production in this bacterium. asm.org

Furthermore, methionine metabolism is essential for the viability of certain pathogenic bacteria. In Mycobacterium tuberculosis, the enzyme methionyl-aminopeptidase (MetAP) is responsible for cleaving the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation. microbialcell.com Notably, the MetAP1a isoform in this bacterium is not inhibited by high concentrations of methionine and its knockdown has been shown to inhibit bacterial growth in vitro, indicating its essential role. microbialcell.com This reliance on methionine processing pathways suggests that the uptake and hydrolysis of methionine-containing peptides like this compound could be a significant factor in supporting microbial growth.

This compound serves as a substrate for various peptidases and proteases, making it a useful tool in enzyme assays to determine substrate specificity. The hydrolysis of the peptide bond between alanine and methionine can be monitored to characterize enzyme activity.

An intracellular proteinase isolated from Streptococcus lactis was assayed for its substrate specificity, with this compound being among the peptides tested. asm.org Such studies are crucial for understanding how bacteria break down proteins and peptides to acquire essential amino acids. The specificity of microbial proteases is fundamental to their biological function, whether for nutrition or the modulation of host proteins. asm.org

The methionine residue makes this dipeptide a specific substrate for certain classes of enzymes. Aminopeptidases, which cleave amino acids from the N-terminus of peptides, often exhibit distinct preferences. For example, the M1 alanyl-aminopeptidase from the malaria parasite Plasmodium falciparum (PfA-M1) is involved in hemoglobin degradation and shows a preference for hydrolyzing peptides with N-terminal neutral or basic amino acids. microbialcell.com Conversely, enzymes like L-methionine decarboxylase from Streptomyces sp. display high specificity for L-methionine, catalyzing its conversion to 3-methylthiopropylamine. nih.gov The use of this compound in enzyme assays can, therefore, help to distinguish between different peptidases and characterize their specific action on peptides containing N-terminal alanine followed by a methionine residue.

This compound has been identified as a suitable buffer for a variety of biological applications due to its favorable physicochemical properties. researchgate.net Like other amino acids and peptides, it is an amphoteric electrolyte, meaning it can act as either an acid or a base, allowing it to function as a buffer over a specific pH range. researchgate.net

A detailed study determined the second dissociation constants (pK₂) for the -NH₃⁺ group of this compound at ten different temperatures ranging from 5 to 50 °C. researchgate.net At 25 °C, the pK₂ was found to be 8.3054, indicating its suitability for use as a buffer in the physiological pH range of 7 to 9. researchgate.net The research demonstrated that different substituent groups on the α-carbon of the C-terminal amino acid had only a small effect on the dissociation of the amino group. researchgate.net

The thermodynamic properties for the dissociation process of this compound have also been calculated, providing valuable data for its application under different temperature conditions. researchgate.net These standard thermodynamic quantities are essential for creating reliable and predictable buffer systems for sensitive biochemical assays. researchgate.net

Temperature (°C)pK₂ of this compound
58.8548 ± 0.0044
108.7071 ± 0.0042
158.5636 ± 0.0039
208.4296 ± 0.0036
258.3054 ± 0.0036
308.1726 ± 0.0035
358.0504 ± 0.0034
407.9346 ± 0.0033
457.8180 ± 0.0032
507.7118 ± 0.0031
Data sourced from a study on alanylpeptide buffer systems. researchgate.net
Thermodynamic QuantityValue for this compound at 25 °C
ΔG° (kJ·mol⁻¹)47.40 ± 0.02
ΔH° (kJ·mol⁻¹)43.1 ± 0.2
ΔS° (J·K⁻¹·mol⁻¹)-14.3 ± 0.7
ΔC23 ± 8
Data sourced from a study on alanylpeptide buffer systems. researchgate.net

A practical application of this compound as a buffer was demonstrated in the restriction analysis of plasmid pBR322 DNA. researchgate.net The successful enzymatic digestion in a buffer system containing this dipeptide confirms its compatibility with sensitive enzymatic reactions, highlighting its potential as a standard biological buffer. asm.orgresearchgate.net

V. Analytical Methodologies for Dl Alanyl Dl Methionine Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental analytical method for separating, identifying, and quantifying the components of a mixture. For DL-alanyl-DL-methionine, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, widely used to assess its purity and for quantification. avantorsciences.combdl.cztcichemicals.com Commercial suppliers of this compound routinely use HPLC to certify the purity of their products, often specifying a purity level of greater than 98.0%. bdl.cztcichemicals.com Some providers even offer analysis control standards with purity determined to be ≥99% by HPLC. acmec.com.cn

The principle of HPLC involves pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). The separation is based on the analyte's differential partitioning between the mobile and stationary phases. For dipeptides like this compound, reversed-phase HPLC is a common approach.

In a typical HPLC setup for peptide analysis, a C18 column is often used as the stationary phase. nih.gov The mobile phase usually consists of an aqueous component (often with an acid like formic acid to improve peak shape) and an organic component (like acetonitrile). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of compounds with varying polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as peptides absorb UV light at specific wavelengths (e.g., 210 nm). nih.gov

For quantitative analysis, a calibration curve is constructed by running standards of known concentrations of this compound and plotting the peak area against concentration. The concentration of the dipeptide in an unknown sample can then be determined by interpolating its peak area on this curve. The precision of HPLC methods is generally high, with low relative standard deviations for retention time and peak area. waters.com

Table 1: HPLC Purity Specifications for Commercial this compound

Supplier/SourcePurity Specification
TCI America tcichemicals.com>98.0%(T)(HPLC)
Bdl.cz bdl.cz>98.0%(HPLC)(T)
Tokyo Chemical Industry Co., Ltd. (APAC) >98.0%(T)(HPLC)
Avantor avantorsciences.com≥98.0% (by HPLC, titration analysis)
Anonymous Supplier acmec.com.cn≥99% (Analysis control)

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, but its application to peptides like this compound requires a derivatization step. This is because peptides are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. Derivatization converts the analyte into a more volatile and thermally stable compound. nih.govthuenen.de

A common derivatization strategy for amino acids and peptides involves a two-step conversion to N-trifluoroacetyl-O-alkyl esters. nih.gov This process makes the molecules sufficiently volatile for GC analysis. The separation in GC occurs in a capillary column, and detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.gov

While direct GC analysis of this compound is not standard, GC-MS can be used to analyze its constituent amino acids after hydrolysis and derivatization. This can be useful for confirming the composition of the dipeptide. Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced resolution and is particularly valuable for separating complex mixtures of amino acid enantiomers. nih.gov

Ion-Exchange Chromatography for Separation

Ion-exchange chromatography (IEX) is a technique that separates molecules based on their net surface charge. knauer.net It is particularly well-suited for the separation of charged molecules like amino acids and peptides. The stationary phase in IEX is a resin that has charged functional groups. Anion-exchange chromatography uses a positively charged resin to bind negatively charged molecules, while cation-exchange chromatography uses a negatively charged resin to bind positively charged molecules. knauer.net

A method has been developed for the determination of D- and L-amino acids in the form of diastereomeric dipeptides using ion-exchange column chromatography. nih.gov In this approach, after hydrolysis of a protein sample, the individual amino acids are separated and then reacted with an active ester of a chiral amino acid (e.g., t-BOC-L-alanine-N-hydroxy-succinimide) to form diastereomeric dipeptides. nih.gov These diastereomers, such as L-alanyl-D-methionine and L-alanyl-L-methionine, can then be separated by ion-exchange chromatography because they have different physical properties. nih.gov The separation of these dipeptides is often achieved within 33-38 minutes with a coefficient of variation of 3-5%. nih.gov This principle can be applied to the analysis of this compound, allowing for the separation of its constituent diastereomers.

Spectrometric Methods

Spectrometric methods are used to measure the interaction of electromagnetic radiation with a sample, providing information about its structure and concentration.

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for the quantification of peptides like this compound. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is considered a gold standard for quantitative bioanalysis. waters.com

In an LC-MS/MS workflow, the dipeptide is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, and the precursor ion (the ionized dipeptide) is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity as it monitors a specific transition from a precursor ion to a product ion. sciex.com

LC-MS/MS methods have been developed for the simultaneous quantification of numerous D- and L-amino acids and can be adapted for dipeptides. waters.comshimadzu.it These methods often exhibit excellent linearity over a wide dynamic range and can achieve very low limits of detection (LODs), sometimes in the sub-nanogram per milliliter range. waters.com For this compound, the precursor ion [M+H]+ would have an m/z of approximately 221.0954. nih.gov Fragmentation of this ion would produce characteristic product ions that can be used for quantification.

Table 2: Example LC-MS/MS Parameters for Amino Acid Analysis (Adaptable for Dipeptides)

ParameterValue/SettingReference
Chromatography SystemACQUITY UPLC I-Class PLUS waters.com
Mass SpectrometerXevo TQ-S micro Tandem Quadrupole waters.com
ColumnDaicel ChiralPax ZWIX(+) waters.com
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Scan TypeMultiple Reaction Monitoring (MRM) sciex.com
Linearity (R²)>0.99 waters.com

Spectrophotometric Assays for Enzymatic Hydrolysis

Spectrophotometric assays can be employed to indirectly study this compound by monitoring the activity of enzymes that hydrolyze it. Aminopeptidases, for instance, catalyze the cleavage of amino acids from the N-terminus of peptides. asm.org

The hydrolysis of the peptide bond in this compound by a specific enzyme can be monitored by measuring the appearance of the product, methionine, or the disappearance of the substrate. If the hydrolysis is followed by a reaction that produces a colored or fluorescent product, the rate of the reaction can be measured using a spectrophotometer or a spectrofluorometer. asm.org

For example, the enzymatic hydrolysis of a similar compound, N-acetyl-DL-methionine, can be monitored to determine enzyme kinetics. azom.com A similar principle could be applied to this compound. The activity of aminopeptidases on substrates is often measured by the release of a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is attached to the amino acid. asm.org While this is for a modified substrate, similar coupled enzymatic assays could be designed to quantify the products of this compound hydrolysis.

Another approach involves spectrophotometric methods for the determination of methionine itself. researchgate.net After enzymatic hydrolysis of this compound, the released methionine could be quantified using a colorimetric reaction. For instance, methionine can react with iodine under specific conditions, and the change in absorbance can be measured. researchgate.net

Electrophoretic Techniques

Electrophoresis separates charged particles by applying an electric field, causing them to migrate through a medium. d-nb.info The separation is based on differences in the charge-to-mass ratio of the analytes. sciex.com For peptides, this involves techniques carried out in narrow-bore capillaries or on gel matrices. These methods provide complementary information to chromatographic techniques like HPLC. nih.gov

Capillary electrophoresis (CE) is a high-resolution technique well-suited for analyzing polar compounds like peptides. nih.gov It utilizes narrow-bore fused-silica capillaries and high voltages to achieve highly efficient separations. sciex.com The fundamental principle of separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is the difference in the charge-to-size ratio of analytes. researchgate.net

For peptide analysis, key operational parameters must be optimized, including the pH, concentration, and type of the background electrolyte (BGE), applied voltage, and capillary dimensions. nih.gov The pH and concentration of the buffer are among the most critical parameters. nih.gov For instance, conducting separations at a low pH (around 2.5) can maximize the positive charge on peptides, enhancing separation. tulane.edu The electroosmotic flow (EOF), the bulk flow of the buffer solution within the capillary, can be manipulated to enable the simultaneous analysis of cations, anions, and neutral species. sciex.com At low pH, the EOF is small, and positively charged peptides migrate toward the negative electrode along with the flow. sciex.com

The coupling of CE with mass spectrometry (CE-MS) is a powerful strategy for peptide analysis, offering both high separation efficiency and definitive identification. mdpi.com This approach has been used to detect and quantify bioactive dipeptides in complex matrices and to analyze comprehensive dipeptide profiles. researchgate.netresearchgate.net

A significant challenge in analyzing this compound is the separation of its stereoisomers. Chiral CE is particularly applicable for this purpose. chromatographytoday.comresearchgate.net Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte, which forms transient, reversible complexes with the enantiomers. chromatographytoday.comresearchgate.net Common chiral selectors for dipeptides include cyclodextrins (e.g., beta-cyclodextrin) and ligand-exchange complexes, such as a metal ion (e.g., Cu(II) or Zn(II)) with a chiral ligand (e.g., L-proline or a chiral dipeptide). gbiosciences.compolimi.itnih.govbio-rad.com The combination of binary selectors, such as beta-cyclodextrin (B164692) and sodium deoxycholate, has been shown to enhance selectivity and resolution for dipeptide derivatives. polimi.it

Detailed research findings on the optimization of CE for dipeptide separations highlight the importance of various parameters.

Table 1: Key Parameters for Optimization in Capillary Electrophoresis of Dipeptides
ParameterEffect on SeparationExample/FindingCitation
Buffer pH Affects the net charge of the peptide and the electroosmotic flow (EOF).Low pH (~2.5) maximizes the positive charge on peptides, improving separation. For chiral separations, pH can significantly alter selectivity. sciex.comtulane.edu
Buffer Composition & Concentration Influences ionic strength, which affects EOF and current generation. Additives can form complexes with analytes to enhance separation.The best buffering capacity is achieved at high concentrations with a pH close to the buffer's pKa. Addition of metal ions like Zn(II) can improve separation at low pH. tulane.educhromatographytoday.com
Capillary Length Longer capillaries can increase resolution but also extend migration times.In a study on dipeptide isomers, increasing capillary length from 100 cm to 135 cm improved resolution without a significant increase in migration time. researchgate.net
Chiral Selector Concentration Determines the extent of complex formation between the selector and the enantiomers.Complete chiral separations for 14 dipeptide derivatives were achieved using an optimized molar ratio of beta-cyclodextrin (β-CD) and sodium deoxycholate (SDC). gbiosciences.compolimi.it
Temperature Affects buffer viscosity and, consequently, electrophoretic mobility. Precise temperature control is crucial.For some peptides, separation at pH 2.5 improved as the temperature was decreased. sciex.comtulane.edu
Applied Voltage Higher voltage generally leads to faster analysis but can cause Joule heating, which may degrade separation quality.A constant voltage of 25-30 kV is commonly used for peptide separations. mdpi.comacs.org

Gel electrophoresis, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), is a foundational technique for separating proteins and peptides. In this method, samples are treated with SDS, an anionic detergent that denatures proteins and imparts a uniform negative charge, allowing for separation primarily based on molecular size. sciex.com The sample is loaded into a gel matrix, typically polyacrylamide, and an electric field is applied, causing the negatively charged molecules to migrate toward the positive electrode. sciex.com

While standard SDS-PAGE (using a Laemmli system with glycine) is effective for proteins above 20 kDa, it provides poor resolution for small peptides, which may appear as diffuse bands. gbiosciences.com For the analysis of very small peptides like this compound (molecular weight ~220.29 Da), Tricine-SDS-PAGE is a much more suitable method. gbiosciences.combio-rad.com This system, developed by Schägger and von Jagow, is designed for the separation of proteins and peptides in the 1 to 100 kDa range. gbiosciences.comthermofisher.com

The key modification in the Tricine (B1662993) system is the replacement of glycine (B1666218) (pKa 9.6) in the running buffer with tricine (pKa 8.15). gbiosciences.com This change results in more efficient stacking and destacking of low molecular weight peptides, leading to sharper bands and significantly higher resolution in the low molecular mass range. thermofisher.com Tricine gels are considered ideal for resolving peptides and proteins smaller than 10 kDa. thermofisher.com One study noted the use of this compound itself as a component in a buffer for agarose (B213101) gel electrophoresis, demonstrating the compound's compatibility with electrophoretic systems. researchgate.net

Table 2: Comparison of Gel Electrophoresis Techniques for Peptide Analysis
TechniquePrinciple of SeparationOptimal Molecular Weight RangeAdvantages for this compound AnalysisCitation
Tris-Glycine SDS-PAGE Separation by size after denaturation and uniform negative charging by SDS.~20 kDa to >200 kDaGenerally unsuitable; poor resolution and diffuse bands for very small peptides. gbiosciences.com
Tricine-SDS-PAGE Modified buffer system (Tricine instead of Glycine) allows for better stacking and resolution of small peptides.1 kDa to 100 kDaHighly suitable; provides sharp resolution for peptides <10 kDa. Lower pH minimizes potential peptide modification. tulane.edugbiosciences.comthermofisher.com
Capillary Gel Electrophoresis (CGE) Combines principles of CE and gel electrophoresis in a capillary format for size-based separation.Broad, including proteins and peptides.Offers higher resolution, faster analysis, and lower detection limits compared to slab gel methods. yacooscience.com

Vi. Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Stereoisomers

The biological activity of dipeptides is intrinsically linked to their stereochemistry. numberanalytics.com Consequently, the development of synthetic routes that allow for precise control over the stereoisomeric form of alanyl-methionine is a critical area of research. All possible stereoisomers can be accessed through stereodivergent synthesis, a field that is increasingly utilizing biocatalysts. acs.org

Conventional methods for dipeptide synthesis include solution-phase and solid-phase synthesis. numberanalytics.commdpi.com Solution-phase synthesis is a traditional approach suitable for large-scale production, while solid-phase peptide synthesis (SPPS), pioneered by Merrifield, offers efficiency and simplified purification. numberanalytics.commasterorganicchemistry.com However, a significant challenge in these methods is the risk of racemization during the formation of the peptide bond, which can lead to a mixture of stereoisomers and affect the final product's biological activity. numberanalytics.com

To overcome these challenges, enzymatic synthesis has emerged as a powerful alternative. Enzymes, such as proteases, can catalyze the formation of peptide bonds with high specificity and under mild reaction conditions, minimizing side reactions and preserving the desired stereochemistry. numberanalytics.comtandfonline.com For instance, enzymatic kinetic resolution has been successfully used to separate stereoisomers of amino acid derivatives. acs.org

Furthermore, advanced purification techniques are essential for isolating specific stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a key technology in this domain. For example, stereoisomers of phosphinic dipeptide analogues have been successfully separated using stereoselective HPLC. researchgate.net

Table 1: Comparison of Synthetic Routes for Dipeptide Stereoisomers

Method Advantages Challenges
Solution-Phase Synthesis Flexible, suitable for large-scale production. numberanalytics.com Risk of racemization, potential for side reactions. numberanalytics.com
Solid-Phase Synthesis Efficient, easy purification. numberanalytics.commasterorganicchemistry.com Requires protecting groups, potential for racemization. numberanalytics.commasterorganicchemistry.com

| Enzymatic Synthesis | High specificity, mild reaction conditions, stereoselective. numberanalytics.comacs.orgtandfonline.com | Enzyme availability and stability, substrate scope can be limited. acs.org |

Future research will likely focus on combining enzymatic methods with novel chemical strategies and advanced chromatographic separation to create a versatile toolbox for the scalable synthesis of all alanyl-methionine stereoisomers. acs.org

Investigation of DL-Alanyl-DL-methionine in Disease Models

A significant area of future research involves elucidating the role of this compound in various disease models. One notable study has already demonstrated its effect in a model of bacterial pathogenesis. Specifically, this compound was found to stimulate the production of lecithinase in Clostridium perfringens. asm.org Lecithinase, also known as alpha-toxin, is a key virulence factor responsible for the myonecrosis (gas gangrene) and hemolysis associated with C. perfringens infections. uomustansiriyah.edu.iqwikipedia.org

In a chemically defined medium that does not typically support lecithinase production, the addition of certain peptides, including this compound, was shown to induce enzyme activity. asm.org This finding suggests that the dipeptide may play a role in bacterial nutrient sensing or signaling pathways that regulate toxin expression. While this particular study focused on bacterial toxin production, it opens up avenues to explore how this and other dipeptides might influence host-pathogen interactions and the progression of infectious diseases. asm.orgfda.gov

Future investigations could expand on this by:

Examining the effect of different alanyl-methionine stereoisomers on lecithinase production to determine stereospecificity.

Investigating the role of this compound in other bacterial species or in viral and fungal pathogenesis models.

Exploring its potential effects in non-infectious disease models, such as those for metabolic disorders or neurodegenerative diseases, given the known roles of its constituent amino acids in metabolism and neurological function.

Mechanistic Studies of Dipeptide Transport and Metabolism in Vivo

Understanding how this compound is transported, distributed, and metabolized in the body is fundamental to harnessing its potential. The primary mechanism for the absorption of di- and tripeptides from the small intestine is the proton-coupled peptide transporter 1 (PepT1). mun.canih.govsolvobiotech.com PepT1 is a high-capacity, low-affinity transporter capable of carrying a vast array of di- and tripeptides, making it a key player in protein nutrition and drug delivery. nih.govsolvobiotech.comuniprot.org

The transport efficiency via PepT1 is influenced by several factors, including the size, charge, and hydrophobicity of the peptide. mun.ca Dipeptides are generally good substrates for PepT1. mun.caresearchgate.net Once transported into the intestinal enterocytes, dipeptides can either be hydrolyzed into their constituent amino acids by intracellular peptidases or be transported intact into the bloodstream. mdpi.com

The metabolism of the D-methionine component of the dipeptide is of particular interest. While L-methionine is the biologically active form used directly for protein synthesis, the D-isomer must first be converted. veterinaryworld.organimbiosci.org This conversion is a two-step enzymatic process primarily occurring in the liver and kidneys, where D-amino acid oxidase (DAAO) first deaminates D-methionine to its α-keto analogue, which is then transaminated to L-methionine. imrpress.comnih.gov Studies in broilers have shown that DL-Methionine supplementation influences liver metabolism by increasing DAAO activity. veterinaryworld.org

Future mechanistic studies will likely involve:

Directly measuring the affinity and transport kinetics of this compound and its stereoisomers for the PepT1 transporter.

Using isotopic labeling to trace the absorption, distribution, and metabolic fate of the intact dipeptide and its constituent amino acids in vivo.

Investigating the activity of peptidases responsible for the hydrolysis of this compound in the intestine and other tissues.

Application of Proteomics and Metabolomics in Dipeptide Research

"Omics" technologies, particularly proteomics and metabolomics, offer powerful, unbiased approaches to understanding the complex biological effects of dipeptides. frontiersin.orgahajournals.org These platforms provide a systemic "snapshot" of the proteins and small-molecule metabolites within a cell or tissue, revealing how a substance like this compound can alter metabolic pathways and cellular processes. frontiersin.orgresearchgate.net

Integrated multi-omics studies have already been used to reveal the effects of other dipeptides. For example, research on histidyl dipeptides in the heart combined transcriptomics, proteomics, and metabolomics to show significant changes in genes and proteins related to fatty acid oxidation and the citric acid cycle. ahajournals.orgbiorxiv.org Similarly, studies in fish have used proteomics and metabolomics to elucidate how dietary dipeptides affect liver metabolism, including protein digestion, absorption, and amino acid metabolism pathways like tryptophan and arginine metabolism. frontiersin.orgresearchgate.net

Table 2: Applications of Omics in Dipeptide Research

Omics Technology Application Insights Gained
Proteomics Quantifies changes in the entire protein complement of a cell or tissue. frontiersin.orgahajournals.org Identifies upregulation or downregulation of specific enzymes, transporters, and signaling proteins in response to dipeptide exposure. ahajournals.orgbiorxiv.org
Metabolomics Measures global changes in small-molecule metabolites. frontiersin.orgacs.org Reveals shifts in metabolic pathways, such as energy metabolism, amino acid utilization, and antioxidant responses. frontiersin.orgacs.org

| Integrated Multi-Omics | Combines data from proteomics, metabolomics, and transcriptomics. ahajournals.orgbiorxiv.org | Provides a holistic view of the dipeptide's impact, linking genetic regulation to protein function and metabolic outcomes. ahajournals.orgbiorxiv.org |

Applying these technologies to this compound research could identify novel protein targets and previously unknown metabolic roles, accelerating the discovery of its biological functions and potential therapeutic applications. frontiersin.orgacs.org

Design of this compound-based Probes and Biomarkers

Another promising research direction is the design of molecular probes and biomarkers based on the this compound structure. Peptide-based probes are valuable tools for molecular imaging, enabling the visualization and study of biological processes in vivo. acs.orgnih.gov

Fluorescent probes, for instance, can be created by attaching a fluorophore to a peptide. nih.govcapes.gov.br A fluorescently labeled this compound could be synthesized to:

Visually track its uptake by cells and tissues in real-time.

Study its interaction with transporters like PepT1.

Monitor its distribution and accumulation in different organs or subcellular compartments. nih.gov

Develop activatable probes where the fluorescence is "turned on" only after the peptide is cleaved by a specific enzyme, allowing for the imaging of peptidase activity. acs.org

Furthermore, dipeptides and their metabolites have potential as disease biomarkers. Metabolomic profiling has revealed that the levels of specific dipeptides can change in different physiological or pathological states, such as during the sleep/wake cycle or in different organs. mdpi.com Given that this compound stimulates toxin production in C. perfringens, it or its metabolic products could potentially serve as a biomarker for infection. asm.org Future research in this area would involve developing sensitive detection methods, such as mass spectrometry-based assays, to quantify this compound in biological samples and correlate its levels with specific disease states.

Potential for Biomedical and Biotechnological Applications

The unique properties of dipeptides make them attractive candidates for various biomedical and biotechnological applications, most notably in the field of drug delivery.

A major challenge in pharmacology is the poor oral bioavailability of many drugs. mdpi.comtandfonline.com The prodrug approach is a well-established strategy to overcome this, where an inactive derivative of a drug is administered and then converted to the active form in the body. tandfonline.comresearchgate.net

Dipeptides are excellent "promoieties" for creating prodrugs designed to be transported by PepT1. mdpi.comnih.govnih.gov By attaching a drug to a dipeptide like this compound, the resulting conjugate can hijack the PepT1 transport system to gain entry into intestinal cells, thereby significantly increasing its absorption and oral bioavailability. mdpi.comrutgers.edu This strategy has been successfully employed for various drugs, including antivirals like acyclovir (B1169) and L-Dopa for Parkinson's disease. solvobiotech.commdpi.com

The potential advantages of using this compound as a carrier in a drug delivery system include:

Enhanced Absorption: Utilizing the high-capacity PepT1 transporter to bypass poor passive diffusion. solvobiotech.comrutgers.edu

Biocompatibility: The dipeptide is composed of natural amino acids, and upon cleavage, it releases the drug along with alanine (B10760859) and methionine, which are generally non-toxic. mdpi.comnih.gov

Targeting Potential: As some cancer cells overexpress peptide transporters, this strategy could potentially be used for targeted delivery of anticancer drugs. mdpi.com

Future work in this area will involve synthesizing and testing various drug-DL-Alanyl-DL-methionine conjugates to evaluate their stability, transport efficiency, and the rate of drug release in vitro and in vivo. nih.gov

Nutritional and Feed Additive Research

Research into feed additives has explored various forms of methionine to enhance its delivery and efficacy. While individual amino acids like DL-methionine are commonly used, dipeptides have been investigated as an alternative. google.com However, specific research focusing on the application of this compound as a feed additive is sparse in publicly available scientific literature.

Mention of this compound appears in patent literature concerning the development of other dipeptide feed additives. google.com In this context, it is noted as a known methionine-containing dipeptide. However, these documents also highlight a significant economic drawback: because alanine constitutes a substantial portion of the molecule's weight, only about 50% of the dipeptide on a molar basis is the target active ingredient, methionine. google.com This is presented as a considerable economic disadvantage for its practical use in feed formulations. google.com

Q & A

Basic Research Question: What are the recommended analytical methods for characterizing the purity and stereochemical composition of DL-Alanyl-DL-methionine in synthetic preparations?

Methodological Answer:
To ensure accurate characterization, use a combination of high-performance liquid chromatography (HPLC) with chiral columns to resolve the DL-alanyl and DL-methionine stereoisomers. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and detect impurities. For quantitative purity assessment, perform non-aqueous titration using perchloric acid, which is validated for methionine derivatives (99.0–101.0% accuracy range) . Mass spectrometry (LC-MS) further verifies molecular weight (C₈H₁₆N₂O₃S; theoretical MW: 220.29) and detects degradation byproducts .

Advanced Research Question: How can researchers design bioavailability studies to resolve contradictions between in vitro stability and in vivo metabolic efficacy of this compound?

Methodological Answer:
Adopt a two-phase experimental approach:

In vitro stability assays : Simulate gastrointestinal conditions (e.g., pH gradients, enzymatic hydrolysis with pepsin and pancreatin) to assess peptide bond resistance. Use LC-MS to quantify intact vs. hydrolyzed forms .

In vivo metabolic tracing : Radiolabel the compound (e.g., ³⁵S in the methionine moiety) and administer it to model organisms (e.g., poultry layers). Track tissue-specific incorporation via scintillation counting and compare results against DL-methionine controls. Address discrepancies by analyzing hepatic first-pass metabolism and gut microbiota interactions .

Basic Research Question: What are the critical parameters for optimizing solid-phase synthesis of this compound to minimize racemization?

Methodological Answer:

  • Coupling reagents : Use HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) to reduce racemization during amino acid activation.
  • Temperature control : Maintain reaction temperatures below 4°C to stabilize the activated intermediate.
  • Resin selection : Employ Fmoc-protected Wang resin for improved steric hindrance control. Validate stepwise efficiency via Kaiser ninhydrin tests .

Advanced Research Question: How should researchers address conflicting data on the oxidative stability of this compound under varying storage conditions?

Methodological Answer:

  • Controlled stability studies : Store samples under accelerated oxidative conditions (40°C, 75% RH, exposure to O₂) and analyze degradation kinetics via HPLC-UV/Vis. Compare results against inert atmosphere (N₂) controls.
  • Mechanistic profiling : Identify oxidation byproducts (e.g., methionine sulfoxide) using tandem MS and electron paramagnetic resonance (EPR) to detect free radical intermediates.
  • Statistical reconciliation : Apply multivariate analysis to isolate factors (e.g., residual metal catalysts, humidity) causing variability across studies .

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use N95 masks if aerosol generation is possible during milling .
  • Ventilation : Conduct procedures in fume hoods to avoid inhalation of dust.
  • Spill management : Absorb powders with inert materials (e.g., vermiculite) and dispose as hazardous organic waste. Avoid aqueous rinsing to prevent unintended reactions .

Advanced Research Question: How can isotopic labeling strategies enhance mechanistic studies of this compound transport across biological membranes?

Methodological Answer:

  • Dual isotopic labeling : Synthesize the compound with ¹⁵N in the alanyl residue and ¹³C in the methionine backbone. Use kinetic modeling with LC-MS/MS to distinguish passive diffusion vs. carrier-mediated transport in Caco-2 cell monolayers.
  • Competitive inhibition assays : Co-administer labeled this compound with excess unlabeled L-methionine to identify saturable transport pathways. Validate findings with siRNA knockdown of candidate transporters (e.g., LAT1/SLC7A5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.